2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the initial formation of the chromeno-pyrrole core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution is common, especially at the pyrrole and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .
Scientific Research Applications
2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- This compound derivatives
- Other chromeno-pyrrole derivatives
Uniqueness
What sets This compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H16ClNO4 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H16ClNO4/c25-18-7-3-1-5-15(18)13-26-21(14-9-11-16(27)12-10-14)20-22(28)17-6-2-4-8-19(17)30-23(20)24(26)29/h1-12,21,27H,13H2 |
InChI Key |
PEJLKWZTEDVZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.